2-Pyridinyl 3,4-dimethylbenzenesulfonate
Description
2-Pyridinyl 3,4-dimethylbenzenesulfonate is a sulfonate ester characterized by a pyridinyl group attached to a 3,4-dimethylbenzenesulfonate moiety. This compound belongs to a class of sulfonate esters with applications in organic synthesis, pharmaceuticals, and materials science. The pyridinyl group enhances electron-withdrawing properties, while the methyl substituents on the benzene ring influence steric and electronic effects, impacting reactivity and stability.
Properties
Molecular Formula |
C13H13NO3S |
|---|---|
Molecular Weight |
263.311 |
IUPAC Name |
pyridin-2-yl 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C13H13NO3S/c1-10-6-7-12(9-11(10)2)18(15,16)17-13-5-3-4-8-14-13/h3-9H,1-2H3 |
InChI Key |
DXLKIFVIXPBZOI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=N2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Strychnidin-10-one Derivatives
lists strychnine-related compounds, including Strychnidin-10-one, compound with 4-sulfophenyl 3,4-dimethylbenzenesulfonate (1:1) (CAS 50727-55-4). This compound shares the 3,4-dimethylbenzenesulfonate group but incorporates a strychnidin-10-one alkaloid core instead of a pyridinyl group.
- Key Differences: Structure: The strychnidin-10-one backbone introduces complex alkaloid pharmacology, contrasting with the simpler pyridinyl-sulfonate ester structure. Applications: Strychnidin derivatives are neurotoxic, whereas 2-pyridinyl 3,4-dimethylbenzenesulfonate is likely used in non-toxic synthetic pathways.
- Data Comparison :
| Property | This compound | Strychnidin-10-one Compound (CAS 50727-55-4) |
|---|---|---|
| Core Structure | Pyridinyl-sulfonate ester | Alkaloid-sulfonate complex |
| Toxicity Profile | Low (presumed) | High (neurotoxic) |
| Functional Groups | Sulfonate ester, pyridinyl, methyl | Sulfonate ester, alkaloid, methyl |
Disodium Sulphate Derivatives
describes 2-[(RS)-(Pyridin-2-yl)[4-(sulphonatooxy)phenyl]methyl]phenyl Disodium Sulphate , a sulfonate salt with a pyridinyl group.
- Key Differences :
- Ionic Nature : The disodium sulphate derivative is ionic, enhancing water solubility, whereas this compound is a neutral ester.
- Reactivity : Ionic sulfonates are less reactive in nucleophilic substitutions compared to sulfonate esters, which participate in alkylation reactions.
- Data Comparison :
Heterocyclic Pyridinyl Derivatives
–5 detail heterocyclic compounds like methyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-[...]aminopropenoate (12), synthesized via thermal cyclization.
- Key Differences: Functional Groups: These compounds feature cyano, amino, and ester groups, enabling diverse reactivity (e.g., cyclization), whereas the target compound’s sulfonate ester is tailored for stability. Synthetic Yields: reports yields of 29–33% for similar heterocycles, suggesting moderate efficiency compared to sulfonate ester syntheses (yields often higher due to simpler mechanisms).
- Data Comparison :
Spirocyclic Pyridinyl Compounds
lists (R)-SPYMOX and (S)-SPYMOX , spiro compounds with pyridinyl groups.
- Key Differences :
- Stereochemistry : The spiro structure introduces chirality, unlike the planar sulfonate ester.
- Applications : Spiro compounds are often used in catalysis or asymmetric synthesis, whereas sulfonate esters serve as leaving groups or surfactants.
- Data Comparison :
| Property | This compound | (R)-SPYMOX () |
|---|---|---|
| Chirality | None | Yes (spiro center) |
| Industrial Use | Synthetic intermediate | Catalysis, chiral auxiliaries |
Reference:
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